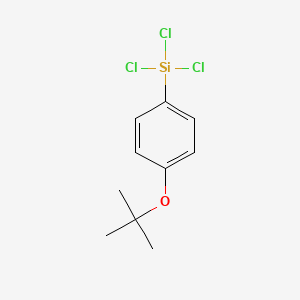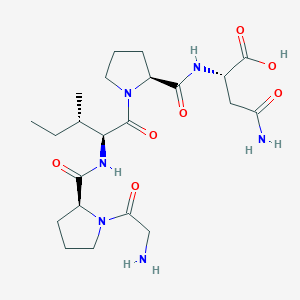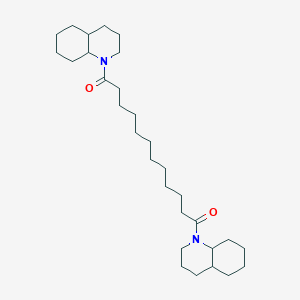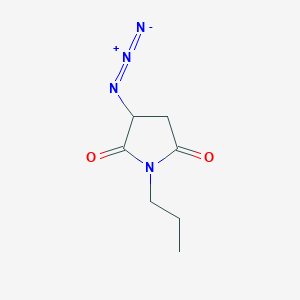![molecular formula C15H18N2O2 B12535932 2,2-Bis[(pyridin-2-yl)methyl]propane-1,3-diol CAS No. 651330-95-9](/img/structure/B12535932.png)
2,2-Bis[(pyridin-2-yl)methyl]propane-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Bis[(pyridin-2-yl)methyl]propane-1,3-diol is an organic compound with the molecular formula C15H16N2O2 This compound is characterized by the presence of two pyridine rings attached to a propane-1,3-diol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis[(pyridin-2-yl)methyl]propane-1,3-diol typically involves the reaction of pyridine-2-carbaldehyde with propane-1,3-diol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as condensation, reduction, and purification to obtain the final compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Bis[(pyridin-2-yl)methyl]propane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The pyridine rings can participate in substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .
Applications De Recherche Scientifique
2,2-Bis[(pyridin-2-yl)methyl]propane-1,3-diol has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with various metal ions.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the synthesis of advanced materials and as a catalyst in various industrial processes
Mécanisme D'action
The mechanism of action of 2,2-Bis[(pyridin-2-yl)methyl]propane-1,3-diol involves its interaction with molecular targets such as metal ions and enzymes. The pyridine rings can coordinate with metal ions, forming stable complexes that can influence various biochemical pathways. Additionally, the compound can act as an inhibitor of specific enzymes, affecting their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Di(2-pyridyl)propane-1,3-dione: This compound has a similar structure but with a dione functional group instead of diol.
2,2-Bis(bromomethyl)propane-1,3-diol: This compound contains bromine atoms instead of pyridine rings
Uniqueness
2,2-Bis[(pyridin-2-yl)methyl]propane-1,3-diol is unique due to its dual pyridine rings, which provide distinct coordination chemistry and reactivity compared to other similar compounds. This uniqueness makes it valuable in various research and industrial applications .
Propriétés
Numéro CAS |
651330-95-9 |
|---|---|
Formule moléculaire |
C15H18N2O2 |
Poids moléculaire |
258.32 g/mol |
Nom IUPAC |
2,2-bis(pyridin-2-ylmethyl)propane-1,3-diol |
InChI |
InChI=1S/C15H18N2O2/c18-11-15(12-19,9-13-5-1-3-7-16-13)10-14-6-2-4-8-17-14/h1-8,18-19H,9-12H2 |
Clé InChI |
XKRUVJSTMVTCIR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)CC(CC2=CC=CC=N2)(CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(But-3-en-1-yl)-2-[(3,4-difluorophenyl)ethynyl]-1,3-difluorobenzene](/img/structure/B12535863.png)

methylidene}amino]benzoic acid](/img/structure/B12535877.png)
![1-Benzyl-3-(4-chlorophenyl)pyrrolo[2,3-b]pyrrolizin-8(1H)-one](/img/structure/B12535884.png)
![2-{[(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}ethane-1-sulfonic acid](/img/structure/B12535890.png)


![1-[(16-Sulfanylhexadecanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B12535912.png)
![4-Bromo-1,2-bis{2-[4-(2,2-diphenylethenyl)phenyl]ethenyl}naphthalene](/img/structure/B12535915.png)


![Benzamide, 4-bromo-N-[5-(1-methylethyl)-1H-pyrazol-3-yl]-](/img/structure/B12535925.png)

